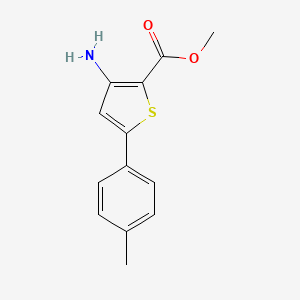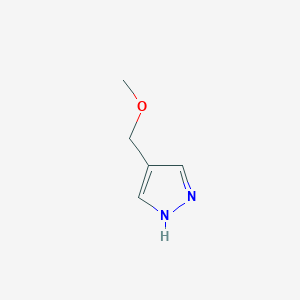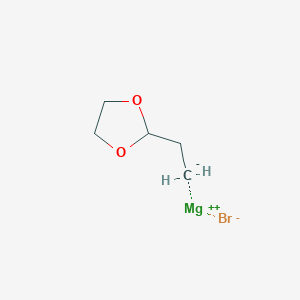
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
Overview
Description
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-methyltetrahydrofuran (2-MeTHF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is characterized by its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is various carbonyl compounds . This compound is a Grignard reagent, which are known for their strong nucleophilic properties and ability to form carbon-carbon bonds .
Mode of Action
As a Grignard reagent, 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide interacts with carbonyl compounds through a nucleophilic addition reaction . The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The interaction of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide with carbonyl compounds can lead to the formation of various organic functional groups such as alcohols, ethers, and amines . This makes it a versatile tool in organic synthesis .
Result of Action
The result of the action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is the formation of new organic compounds. For example, it can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 .
Biochemical Analysis
Biochemical Properties
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is often used as a Grignard reagent . It can react with various carbonyl compounds to form organic functional groups such as alcohols, ethers, and amines, and is widely used in organic synthesis
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is not well understood at this time. Its role as a Grignard reagent suggests that it may participate in a variety of chemical reactions, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with magnesium metal in an anhydrous environment. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide primarily undergoes nucleophilic addition reactions with various electrophiles. These reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: Can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Commonly used solvents include tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF).
Major Products
The major products formed from reactions involving 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide are typically alcohols, ethers, and other functionalized organic compounds .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is widely used in various fields of scientific research:
Chemistry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Used in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Ethylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the 1,3-dioxolane ring.
Phenylmagnesium bromide: Contains a phenyl group instead of the 1,3-dioxolane ring, offering different reactivity and selectivity.
Methylmagnesium bromide: A simpler Grignard reagent with a methyl group, used for different types of organic transformations.
Uniqueness
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is unique due to the presence of the 1,3-dioxolane ring, which can provide additional stability and reactivity in certain synthetic applications. This makes it a versatile reagent for the construction of complex molecular architectures .
Properties
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKSXYWNPQQRGO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



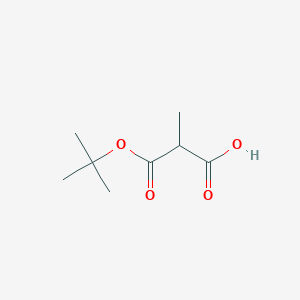
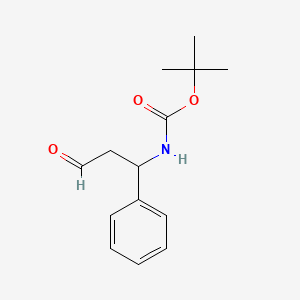
![1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3132638.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)
![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)
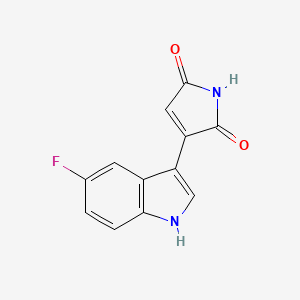
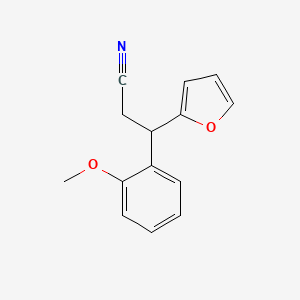
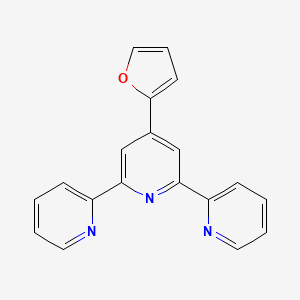
![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)
